molecular formula C15H15NO3 B4958727 4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4958727
M. Wt: 257.28 g/mol
InChI Key: FUPKPASPCLNFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as levamisole, which is a synthetic anthelmintic drug that is commonly used to treat parasitic worm infections in humans and animals. However, in recent years, researchers have discovered that levamisole has other properties that make it a promising candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of levamisole is not fully understood, but it is believed to involve the modulation of the immune system and the inhibition of cholinesterase activity. Levamisole has been shown to activate T-cells and natural killer cells, which can enhance the immune response against cancer cells and viruses. Additionally, levamisole can inhibit cholinesterase activity, which can lead to increased levels of acetylcholine in the brain, resulting in improved cognitive function.
Biochemical and Physiological Effects:
Levamisole has several biochemical and physiological effects, including the activation of T-cells and natural killer cells, the inhibition of cholinesterase activity, and the modulation of cytokine production. These effects can lead to improved immune function, enhanced cognitive function, and antiviral activity.

Advantages and Limitations for Lab Experiments

Levamisole has several advantages for lab experiments, including its low cost, high purity, and easy synthesis. However, levamisole also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on levamisole, including its potential applications in cancer therapy, immunomodulation, and antiviral activity. Researchers can also explore the structure-activity relationship of levamisole and its analogs to design more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of levamisole and its potential side effects.

Synthesis Methods

The synthesis of 4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods, including the condensation of 2-aminothiazole with ethyl acrylate, followed by the reaction with acetic anhydride and sodium acetate. Another method involves the reaction of 2-aminothiazole with acrolein, followed by the addition of phenylacetic acid and acetic anhydride. These methods have been optimized to produce high yields of pure levamisole.

Scientific Research Applications

Levamisole has been extensively studied for its potential applications in cancer therapy, immunomodulation, and antiviral activity. Researchers have found that levamisole can enhance the immune response by activating T-cells and natural killer cells, which can help in the treatment of various diseases, including cancer. Levamisole has also been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza.

properties

IUPAC Name

3-acetyl-4-hydroxy-2-phenyl-1-prop-2-enyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-9-16-13(11-7-5-4-6-8-11)12(10(2)17)14(18)15(16)19/h3-8,13,18H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPKPASPCLNFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.